5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

N-phenylbenzamide Regioisomerism Computational ADME

Researchers often face failed biological replicates due to undetected regioisomeric contamination in N-phenylbenzamide derivatives. This compound (648926-13-0) solves that with authenticated meta-phenylethoxy regiochemistry. - **Defined SAR Tool**: Positional isomer (meta) vs. ortho/para controls to map antibacterial activity shifts in S. aureus RNase P. - **Critical Pharmacophore**: Retains free phenolic -OH (H-bond donor) essential for target engagement, unlike inactive 2-alkoxy analogs. - **Supply Certainty**: ≥95% HPLC purity, CoA confirming regiochemistry, available for immediate R&D shipment.

Molecular Formula C21H18ClNO3
Molecular Weight 367.8 g/mol
CAS No. 648926-13-0
Cat. No. B12613057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
CAS648926-13-0
Molecular FormulaC21H18ClNO3
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C21H18ClNO3/c22-16-9-10-20(24)19(13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25)
InChIKeyWEISGSNVZIZMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide – Chemical Identity & Scaffold Classification


5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648926-13-0) is a synthetic small-molecule benzamide derivative that incorporates a 5-chloro-2-hydroxybenzamide core linked through an amide bond to a 3-(2-phenylethoxy)aniline moiety . The compound belongs to the N-phenylbenzamide class, which is widely explored in medicinal chemistry for targets such as kinases, epigenetic regulators, and anti-infective enzymes [1]. The precise regiochemistry of the phenylethoxy group—meta to the anilide nitrogen—distinguishes this compound from its ortho- and para-substituted isomers, and this positional variation is known to modulate both molecular recognition and physicochemical properties in N-phenylbenzamide series [1].

Regiochemistry Defined meta-phenylethoxy substitution for structure-activity studies
Core scaffold 5-Chloro-2-hydroxybenzamide motif retained for pharmacophore investigation
Research class N-Phenylbenzamide probe supports target-engagement and selectivity profiling

Generic Substitution Risks for 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide


Simple substitution of the phenylethoxy side-chain position, the phenolic -OH placement, or the chloro-substitution pattern on the benzamide ring can collapse target engagement, alter selectivity, and shift ADME properties. Within the broad N-phenylbenzamide chemotype, biological activity is exquisitely sensitive to the nature and position of the alkoxy side-chain on the aniline ring, as well as to the halogen and hydroxy substituents on the benzamide core [1]. For example, SAR studies on 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives demonstrate that antibacterial and antifungal potency varies by orders of magnitude depending on the alkoxy substituent length, branching, and aromatic substitution pattern [1]. Consequently, sourcing an unqualified '5-chloro-2-hydroxy-N-phenylbenzamide derivative' without specifying the 3-(2-phenylethoxy)aniline regiochemistry carries a high risk of acquiring a biologically irrelevant or misidentified compound that fails to replicate published results.

Regioisomer mismatch
Meta-phenylethoxy positioning may shift target interaction compared to ortho/para analogs.
Scaffold modification sensitivity
Alkylation of 2-hydroxy or halogen variation may alter antimicrobial activity profiles (class-level SAR).
Undefined isomeric mixture
Sourcing generic 'phenylethoxybenzamide' without regioisomer certification may introduce batch variability.

Differentiation of 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide from Closest Analogs


Impact of Regiochemistry on ADME and Physicochemical Profile

The positional isomerism of the phenylethoxy group on the aniline ring fundamentally alters the compound's lipophilicity, topological polar surface area (TPSA), and hydrogen-bonding capacity—parameters that govern passive permeability and solubility. Although direct head-to-head experimental data for all three regioisomers are unavailable in peer-reviewed literature, computed molecular descriptors for the series reveal consistent trends that are predictive of differential biological behavior . The meta-substituted isomer (648926-13-0) exhibits a TPSA of approximately 58.6 Ų (calculated) and a computed logP of about 5.0, which places it in a distinct property space relative to the more extensively studied ortho isomer (CAS 648923-14-2) .

Lipophilicity Comparison
Computed; Data to verify
Meta isomer XLogP ≈ 5.0; ortho ≈ 4.8; para ≈ 5.2 (all TPSA ~58.6 Ų). ~0.2 log unit shifts.
Differentiated lipophilicity may influence permeability ranking
Computed descriptors; no experimental logD available
N-phenylbenzamide Regioisomerism Computational ADME Drug-likeness Physicochemical profiling

Criticality of 5-Chloro-2-hydroxy Substitution for Biological Activity

In a systematic SAR study of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, modification of the substituent at the 2-position of the benzamide ring (e.g., replacement of the hydroxy group with alkoxy chains of varying length and branching) resulted in compounds with minimum inhibitory concentrations (MICs) ranging from inactive (>128 µg/mL) to low micromolar (2–8 µg/mL) against Gram-positive bacterial strains [1]. While the specific compound 648926-13-0 was not directly tested in this published panel, the study establishes that the 5-chloro-2-hydroxy substitution pattern is a privileged scaffold whose removal or alkylation ablates activity [1]. This provides class-level inference that the 5-chloro-2-hydroxybenzamide motif in 648926-13-0 is a pharmacophoric element that cannot be substituted generically.

Scaffold SAR
Class-level inference
2-Ethoxy analog MIC >128 µg/mL (inactive); free -OH scaffold presumed active.
Free phenolic -OH group appears critical for antibacterial activity
Class-level SAR; direct MIC for target compound not available
Structure-activity relationship Antibacterial Antifungal Benzamide SAR 5-Chloro-2-hydroxybenzamide

RNase P Inhibitor Selectivity Profile

A high-throughput screening campaign identified a benzamide scaffold as a selective inhibitor of S. aureus RNase P, with compound 7 (a structurally related benzamide derivative) exhibiting an IC50 of 28 ± 3 µM against the S. aureus enzyme while showing no significant inhibition of E. coli or E. faecium RNase P at 100 µM [1]. Although compound 7 is not identical to 648926-13-0, the core N-phenylbenzamide scaffold and the presence of a phenylethoxy-like substitution pattern suggest that compounds in this series can achieve species-selective enzyme inhibition. The meta-phenylethoxy substitution in 648926-13-0 may further tune this selectivity, as demonstrated by the differential activity observed across regioisomers in related benzamide series [2].

Selectivity Context
Class-level inference
Related benzamide IC50 = 28 ± 3 µM (S. aureus RNase P); >3.6-fold selectivity vs E. coli.
Benzamide scaffold supports species-selective enzyme inhibition
Data from structurally related compound; direct target data absent
RNase P Staphylococcus aureus Antibacterial Benzamide High-throughput screening

Authenticated Reference Standard vs. Uncharacterized Isomeric Mixtures

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide (648926-13-0) is available as a discrete, cataloged compound with a defined CAS number and a minimum purity specification of 95% from specialty chemical suppliers . In contrast, the ortho isomer (CAS 648923-14-2) and the para isomer are often listed as 'benzamide derivatives' without clear differentiation of regioisomeric purity, and procurement of the unqualified '5-chloro-2-hydroxy-N-phenylethoxyphenylbenzamide' from general chemical marketplaces risks delivering a regioisomeric mixture . Analytical characterization data (HRMS, 1H NMR) for 648926-13-0 is specified by reputable vendors, enabling unambiguous identity confirmation prior to biological testing .

Procurement Quality
Direct comparison
Cataloged regioisomer ≥95% purity, defined identity vs. generic mixture without specification.
Defined regioisomer supports batch consistency and reproducible research
Verify vendor CoA for lot-specific purity and characterization
Compound Authentication QC/QA Analytical Standard HPLC purity Procurement

Application Scenarios for 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide


SAR Exploration of N-Phenylbenzamide RNase P Inhibitors

Investigators optimizing species-selective antibacterial agents targeting S. aureus RNase P should use 648926-13-0 as a regioisomerically defined probe to map the contribution of the meta-phenylethoxy group to enzyme inhibition potency and selectivity. The class-level SAR evidence from the RNase P HTS campaign [1] and the demonstrated sensitivity of benzamide activity to ring substitution [2] support its use in systematic analoging studies.

Pharmacophore Validation of 5-Chloro-2-hydroxybenzamide Scaffold

Researchers validating the pharmacophoric importance of the free phenolic -OH group in antibacterial benzamides should employ 648926-13-0 as a reference compound that retains this key hydrogen-bond donor functionality. Comparative testing against 2-alkoxy analogs—which are known to lose activity [1]—can establish a definitive SAR fingerprint for this chemotype.

ADME and Physicochemical Profiling of Regioisomeric Benzamides

Drug metabolism and pharmacokinetics (DMPK) groups investigating the impact of positional isomerism on benzamide permeability, metabolic stability, and plasma protein binding should include 648926-13-0 as the representative meta-substituted isomer in a parallel comparison with the ortho (CAS 648923-14-2) and para isomers [1][2].

Library Procurement with Certified Regioisomeric Identity

Screening library managers and procurement officers requiring authenticated, regioisomerically pure benzamide analogs for diversity-oriented synthesis or high-throughput screening programs should source 648926-13-0 from vendors that provide a certificate of analysis (CoA) confirming the meta-phenylethoxy regiochemistry and ≥95% HPLC purity [1], thereby avoiding the common pitfall of inadvertent regioisomeric contamination.

Application
Selection Property
Validation Focus
RNase P inhibitor SAR studies
Defined meta-phenylethoxy regioisomer
Enzyme inhibition and species selectivity profiling
Pharmacophore validation of 5-chloro-2-hydroxy scaffold
Retention of free phenolic -OH group
Comparative activity against alkoxy-substituted analogs
Regioisomer ADME profiling
Representative meta-substituted isomer
Permeability, metabolic stability, and protein binding comparison
Library procurement with authenticated regioisomer
Certified regioisomeric identity and purity
Batch-to-batch reproducibility; CoA verification
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